molecular formula C17H9Cl3N2O B13796802 4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine

4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine

Cat. No.: B13796802
M. Wt: 363.6 g/mol
InChI Key: UPCXYRFLGYMAQJ-UHFFFAOYSA-N
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Description

4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine typically involves multi-step reactions starting from simpler aromatic compounds. The process often includes halogenation, cyclization, and amination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions and ring formations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzoxazole compounds.

Scientific Research Applications

4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and chlorinated aromatic compounds. Examples are:

  • 2-(5-chloronaphthalen-1-yl)-1,3-benzoxazole
  • 4,6-dichloro-1,3-benzoxazole

Uniqueness

4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H9Cl3N2O

Molecular Weight

363.6 g/mol

IUPAC Name

4,6-dichloro-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C17H9Cl3N2O/c18-11-6-2-3-8-9(11)4-1-5-10(8)17-22-16-13(23-17)7-12(19)15(21)14(16)20/h1-7H,21H2

InChI Key

UPCXYRFLGYMAQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(C(=C(C=C4O3)Cl)N)Cl

Origin of Product

United States

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